Predicted LogP Value Indicates Higher Polarity than Saturated Analogs for Improved Synthetic Handling
Computational predictions show that 3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione has a significantly lower LogP value (-0.1768) compared to its fully saturated analog, 1,2-thiazinane 1,1-dioxide (LogP -0.80). This suggests the dihydro compound is more hydrophilic, which may facilitate aqueous workup, reduce organic solvent consumption, and improve compatibility with polar reaction media compared to its fully saturated counterpart.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.1768 (predicted) |
| Comparator Or Baseline | 1,2-Thiazinane 1,1-dioxide (CAS 873-56-7): LogP -0.80 (predicted) |
| Quantified Difference | Approximately 0.62 LogP units lower (more hydrophilic) |
| Conditions | In silico prediction using XLogP3 or ACD/LogP algorithms |
Why This Matters
A lower LogP value translates to better water solubility and easier removal from reaction mixtures, streamlining synthetic workflows and potentially reducing purification costs for users scaling up reactions.
